molecular formula C24H34O2 B12414658 Dipropofol-d32

Dipropofol-d32

Cat. No.: B12414658
M. Wt: 386.7 g/mol
InChI Key: QAISRHCMPQROAX-QCGKCTFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dipropofol-d32 involves the reaction of propofol with dihalogen acids and their derivatives under alkaline conditions to form diesters. These diesters are then reacted with phosphoric acid, thiophosphoric acid, and their derivatives to obtain water-soluble dipropofol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in maintaining the isotopic integrity of this compound .

Chemical Reactions Analysis

Types of Reactions

Dipropofol-d32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Dipropofol-d32 has a wide range of applications in scientific research:

Mechanism of Action

Dipropofol-d32 exerts its effects primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via GABA-A receptors. This action results in the hyperpolarization of neuronal membranes, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound has been shown to possess antioxidative and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dipropofol-d32

This compound stands out due to its enhanced antioxidant activity compared to its monomeric counterparts. The dimeric structure of this compound provides greater stability and efficacy in scavenging free radicals, making it a valuable compound in both research and potential therapeutic applications .

Properties

Molecular Formula

C24H34O2

Molecular Weight

386.7 g/mol

IUPAC Name

3,5-dideuterio-4-[2,6-dideuterio-3,5-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-hydroxyphenyl]-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol

InChI

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D,10D,11D,12D,13D,14D,15D,16D

InChI Key

QAISRHCMPQROAX-QCGKCTFQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C2=C(C(=C(C(=C2[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C

Origin of Product

United States

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